(4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate
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Overview
Description
(4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a methoxyphenyl group and a bromopropynyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate typically involves the esterification of 3-(3-bromoprop-1-yn-1-yl)benzoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromopropynyl group can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-Methoxyphenyl)methyl 3-propylbenzoate.
Substitution: Formation of (4-Methoxyphenyl)methyl 3-(3-azidoprop-1-yn-1-yl)benzoate or (4-Methoxyphenyl)methyl 3-(3-thioprop-1-yn-1-yl)benzoate.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromopropynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
(4-Methoxyphenyl)methyl 3-(3-bromoprop-1-yn-1-yl)benzoate is unique due to the presence of both a methoxyphenyl group and a bromopropynyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
62231-70-3 |
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Molecular Formula |
C18H15BrO3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-(3-bromoprop-1-ynyl)benzoate |
InChI |
InChI=1S/C18H15BrO3/c1-21-17-9-7-15(8-10-17)13-22-18(20)16-6-2-4-14(12-16)5-3-11-19/h2,4,6-10,12H,11,13H2,1H3 |
InChI Key |
NRQSYPCFJPTUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C#CCBr |
Origin of Product |
United States |
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